Cas no 304873-80-1 (tert-butyl N-(4-formylcyclohexyl)carbamate)

tert-butyl N-(4-formylcyclohexyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl (4-formylcyclohexyl)carbamate
- (4-Formyl-cyclohexyl)-carbamic acid tert-butyl ester
- tert-butyl N-(4-formylcyclohexyl)carbamate
- 181308-57-6
- SCHEMBL1607763
- TERT-BUTYL CIS-4-FORMYLCYCLOHEXYLCARBAMATE
- SCHEMBL1422443
- SCHEMBL23173965
- AS-72227
- cis-Boc-4-aminocyclohexanecarbaldehyde
- EN300-331414
- tert-butyl (1s,4s)-4-formylcyclohexylcarbamate
- Tert-butyl N-(4-formylcyclohexyl)carbamate
- tert-Butyl (trans-4-formylcyclohexyl)carbamate
- rac-tert-butyl N-[(1r,4r)-4-formylcyclohexyl]carbamate
- GPDBIGSFXXKWQR-AOOOYVTPSA-N
- GPDBIGSFXXKWQR-UHFFFAOYSA-N
- A1-00050
- tert-butyl (1r,4r)-4-formylcyclohexylcarbamate
- tert-butyl(trans-4-formyl cyclohexyl)carbamate
- DB-251573
- t-butyl trans-4-formylcyclohexyl-carbamate
- SCHEMBL23841978
- (4-Formylcyclohexyl)-carbamic acid tert-butyl ester
- tert-butyl ((trans)-4-formylcyclohexyl)carbamate
- CIS-4-(BOC-AMINO)-CYCLOHEXANECARBOXALDEHYDE
- 304873-80-1
- trans (4-formyl-cyclohexyl)-carbamic acid tert-butyl ester
- Trans-(4-Formyl-cyclohexyl)carbamic acid tert-butyl ester
- Carbamic acid, (trans-4-formylcyclohexyl)-, 1,1-dimethylethyl ester
- TERT-BUTYL N-[(1S,4S)-4-FORMYLCYCLOHEXYL]CARBAMATE
- SB34472
- trans-Boc-4-aminocyclohexanecarbaldehyde
- trans-(4-Formyl-cyclohexyl)-carbamic acid tert-butyl ester
- TERT-BUTYL TRANS-4-FORMYLCYCLOHEXYLCARBAMATE
- CIS-4-(BOC-AMINO)CYCLOHEXANECARBOXALDEHYDE
- Z1508686339
- trans-N-Boc-4-formylcyclohexanamine
- cis-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde
- P10280
- tert-butyl ((1r,4r)-4-formylcyclohexyl)carbamate
- tert-Butyl (cis-4-formylcyclohexyl)carbamate
- TERT-BUTYL N-[(1R,4R)-4-FORMYLCYCLOHEXYL]CARBAMATE
- EN300-321221
- trans-tert-Butyl (4-formylcyclohexyl)carbamate
- Carbamic acid, N-(cis-4-formylcyclohexyl)-, 1,1-dimethylethyl ester
- (4-formyl-cyclohexyl)-carbamic acid tert-butyl ester
- DB-344115
- V10133
- rac-tert-butyl N-((1r,4r)-4-formylcyclohexyl)carbamate
- 181308-56-5
- SY025480
- AKOS024258331
- tert-Butyl(trans-4-formylcyclohexyl)carbamate
- SCHEMBL2963241
- CS-0047863
- trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxaldehyde
- GPDBIGSFXXKWQR-MGCOHNPYSA-N
- AT32031
- 2-Methyl-2-propanyl (4-formylcyclohexyl)carbamate
- 4-(BOC-AMINO)-CYCLOHEXANECARBOXALDEHYDE
- CS-0255527
- MFCD03844599
- AKOS027427037
- trans-(4-formyl-cyclohexyl)-carbamic acid tert-butylester
- Carbamic acid, N-(trans-4-formylcyclohexyl)-, 1,1-dimethylethyl ester
- 874-981-6
- cis-1-(Boc-amino)-4-formylcyclohexane
- tert-Butyl (4-formylcyclohexyl)carbamate
- MFCD03844598
- TRANS-4-(BOC-AMINO)-CYCLOHEXANECARBOXALDEHYDE
- t-butyl trans-4-formylcyclohexylcarbamate
- 869-344-4
- tert-Butyl ((1s,4s)-4-formylcyclohexyl)carbamate
- F51900
- A1-00051
- C12H21NO3
- t-butyl cis-4-formylcyclohexylcarbamate
- EN300-183851
- starbld0018946
- AS-48604
- (trans)-(4-formyl-cyclohexyl)-carbamic acid tert-butyl ester
- (trans-4-formyl-cyclohexyl)-carbamic acid tert-butyl ester
-
- MDL: MFCD09838986
- インチ: InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h8-10H,4-7H2,1-3H3,(H,13,15)
- InChIKey: GPDBIGSFXXKWQR-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 227.15214353Da
- どういたいしつりょう: 227.15214353Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 55.4Ų
tert-butyl N-(4-formylcyclohexyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1294699-50mg |
(4-Formyl-cyclohexyl)-carbamic acid tert-butyl ester |
304873-80-1 | 95% | 50mg |
$340 | 2024-07-28 | |
Enamine | EN300-183851-0.5g |
tert-butyl N-(4-formylcyclohexyl)carbamate |
304873-80-1 | 94% | 0.5g |
$991.0 | 2023-09-19 | |
eNovation Chemicals LLC | Y1294699-250mg |
(4-Formyl-cyclohexyl)-carbamic acid tert-butyl ester |
304873-80-1 | 95% | 250mg |
$890 | 2024-07-28 | |
Enamine | EN300-183851-0.1g |
tert-butyl N-(4-formylcyclohexyl)carbamate |
304873-80-1 | 94% | 0.1g |
$440.0 | 2023-09-19 | |
eNovation Chemicals LLC | Y1294699-100mg |
(4-Formyl-cyclohexyl)-carbamic acid tert-butyl ester |
304873-80-1 | 95% | 100mg |
$555 | 2024-07-28 | |
Aaron | AR01BFNC-100mg |
tert-butyl N-(4-formylcyclohexyl)carbamate |
304873-80-1 | 95% | 100mg |
$348.00 | 2025-02-09 | |
1PlusChem | 1P01BFF0-10g |
tert-butyl N-(4-formylcyclohexyl)carbamate |
304873-80-1 | 94% | 10g |
$6820.00 | 2024-05-06 | |
Aaron | AR01BFNC-2.5g |
tert-butyl N-(4-formylcyclohexyl)carbamate |
304873-80-1 | 94% | 2.5g |
$3452.00 | 2023-12-14 | |
A2B Chem LLC | AW12012-250mg |
tert-Butyl n-(4-formylcyclohexyl)carbamate |
304873-80-1 | 94% | 250mg |
$698.00 | 2024-04-20 | |
A2B Chem LLC | AW12012-1g |
tert-Butyl n-(4-formylcyclohexyl)carbamate |
304873-80-1 | 94% | 1g |
$1374.00 | 2024-04-20 |
tert-butyl N-(4-formylcyclohexyl)carbamate 関連文献
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
tert-butyl N-(4-formylcyclohexyl)carbamateに関する追加情報
Introduction to tert-butyl N-(4-formylcyclohexyl)carbamate (CAS No. 304873-80-1)
tert-butyl N-(4-formylcyclohexyl)carbamate, identified by the Chemical Abstracts Service Number (CAS No.) 304873-80-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound belongs to the class of carbamates, which are widely recognized for their versatility in synthetic applications and biological activities. The structural features of this molecule, particularly the presence of a tert-butyl group and a 4-formylcyclohexyl moiety, contribute to its unique reactivity and potential utility in various chemical transformations.
The tert-butyl group is a well-known protective group in organic synthesis, often employed to shield reactive sites such as amines or hydroxyl groups from unwanted side reactions. Its stability under a wide range of conditions makes it an ideal choice for multi-step synthetic pathways. On the other hand, the 4-formylcyclohexyl moiety introduces a formyl group, which is a highly reactive aldehyde functionality. This functionality is frequently utilized in condensation reactions, cross-coupling reactions, and as a precursor for more complex functional groups. The combination of these two distinct structural elements in tert-butyl N-(4-formylcyclohexyl)carbamate makes it a valuable intermediate in the synthesis of various pharmacologically active compounds.
In recent years, there has been growing interest in the development of novel carbamate-based drugs due to their broad spectrum of biological activities. Carbamates have been shown to exhibit properties such as insecticidal, herbicidal, and pharmacological effects. The tert-butyl N-(4-formylcyclohexyl)carbamate molecule, with its unique structural features, is being explored as a potential building block in the synthesis of new therapeutic agents. Its reactivity allows for further functionalization, enabling the creation of complex molecules with tailored biological properties.
One of the most compelling aspects of tert-butyl N-(4-formylcyclohexyl)carbamate is its role in the development of novel drug candidates. The formyl group can be readily converted into other functional groups such as alcohols, ethers, or esters through various chemical reactions. This flexibility makes it an attractive intermediate for medicinal chemists seeking to design new molecules with improved pharmacokinetic and pharmacodynamic profiles. Additionally, the tert-butyl group can be removed under specific conditions, allowing for further modification of the core structure without affecting other parts of the molecule.
The synthesis of tert-butyl N-(4-formylcyclohexyl)carbamate typically involves multi-step organic transformations starting from readily available precursors. One common synthetic route involves the reaction of cyclohexanone with formic acid derivatives followed by carbamylation with tert-butanol in the presence of an appropriate catalyst. This approach leverages the reactivity of the formyl group and the stability of the tert-butyl group to produce the desired carbamate derivative efficiently.
Recent advancements in synthetic methodologies have further enhanced the accessibility and scalability of tert-butyl N-(4-formylcyclohexyl)carbamate production. For instance, catalytic processes have been developed that allow for milder reaction conditions and higher yields, reducing the environmental impact and cost associated with its synthesis. These improvements are crucial for ensuring that this compound remains a viable option for industrial applications in pharmaceutical research and development.
The biological activity of tert-butyl N-(4-formylcyclohexyl)carbamate has been studied in various contexts. Initial investigations have suggested potential applications in treating neurological disorders due to its ability to interact with specific biological targets. The formyl group can participate in Schiff base formation with amino groups, leading to covalent binding events that may be exploited in drug design. Furthermore, the carbamate moiety itself has been shown to modulate enzyme activity, making it a promising scaffold for developing enzyme inhibitors.
In conclusion, tert-butyl N-(4-formylcyclohexyl)carbamate (CAS No. 304873-80-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable intermediate for synthesizing novel drug candidates with diverse biological activities. The ongoing research into this compound highlights its potential as a key building block in future therapeutic developments. As synthetic methodologies continue to evolve, it is expected that even more applications will be discovered, further solidifying its importance in both academic research and industrial settings.
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